1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Overview
Description
1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals, making it a valuable intermediate in various chemical reactions.
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and 2-methoxyethyl bromide.
Formation of the Indole Derivative: The indole is first alkylated with 2-methoxyethyl bromide under basic conditions to form 1-(2-methoxyethyl)indole.
Borylation: The 1-(2-methoxyethyl)indole is then subjected to a borylation reaction using bis(pinacolato)diboron and a palladium catalyst. This step introduces the boronic ester group, resulting in the formation of this compound.
Chemical Reactions Analysis
1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several applications in scientific research:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The indole core is a common motif in many biologically active compounds, making this compound valuable in drug discovery and development.
Material Science: Boronic esters are used in the development of advanced materials, such as polymers and sensors, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole depends on the specific reaction or application. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the boronic ester and the halide. In medicinal chemistry, the indole core can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can be compared with other boronic esters and indole derivatives:
Boronic Esters: Similar compounds include phenylboronic acid and 4-bromophenylboronic acid. These compounds also participate in Suzuki-Miyaura coupling reactions but differ in their reactivity and selectivity.
Indole Derivatives: Compounds such as 1-methylindole and 1-benzylindole share the indole core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)14-7-6-8-15-13(14)9-10-19(15)11-12-20-5/h6-10H,11-12H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFBSQNAFBYAMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=CC=C2)CCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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